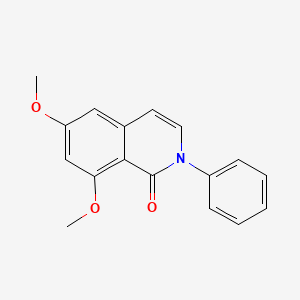
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 8, and a phenyl group at position 2 on the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the isoquinoline ring. This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Methoxylation: Introduction of methoxy groups at positions 6 and 8 can be done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroisoquinoline compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-1-phenylisoquinoline
- 8-Methoxy-2-phenylisoquinolin-1(2H)-one
- 6,8-Dimethoxy-1-phenylisoquinoline
Uniqueness
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is unique due to the specific positions of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
6,8-dimethoxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c1-20-14-10-12-8-9-18(13-6-4-3-5-7-13)17(19)16(12)15(11-14)21-2/h3-11H,1-2H3 |
InChIキー |
RFJRMUAPQLDKOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















